3-Bromo-2-hydroxypropanoic acid
Overview
Description
Synthesis Analysis
Recent advancements in eco-sustainable processes have highlighted the potential of catalytic chemical methods in the synthesis of related compounds, such as 3-hydroxypropanoic acid. These efforts emphasize the importance of developing large-scale processes that are environmentally friendly (Pina, Falletta, & Rossi, 2011).
Molecular Structure Analysis
The crystal structures of β-halolactic acids, including 3-bromo-2-hydroxypropanoic acid, have been determined, revealing insights into their molecular configurations and intermolecular interactions. These studies show the importance of hydrogen bonding and halogen-halogen interactions in determining the structural characteristics of these compounds (Gordon, Liu, Shafei, Brown, & Skrabalak, 2022).
Chemical Reactions and Properties
3-Bromo-2-hydroxypropanoic acid and its derivatives participate in various chemical reactions, showcasing their versatility as precursors for the synthesis of complex molecules. For instance, 3-aryl-2-bromopropanoic acid esters have been used to synthesize oxazine, thiazine, and quinoxaline derivatives, demonstrating the compound's utility in generating a wide range of chemical structures (Pokhodylo, Martyak, Rogovyk, Matiychuk, & Obushak, 2021).
Scientific Research Applications
Production of 3-Hydroxypropanoic Acid (3-HP) from Renewable Resources : 3-HP, which can be derived from 3-Bromo-2-hydroxypropanoic acid, is a valuable platform chemical with applications in producing chemicals like acrylic acid and its derivatives. It's also used in bioplastic production. Advances in metabolic engineering and synthetic biology have improved bio-production efficiency of 3-HP (Jers, Kalantari, Garg, & Mijakovic, 2019).
Potential Building Block for Organic Synthesis and High-Performance Polymers : 3-Hydroxypropanoic acid, derived from 3-Bromo-2-hydroxypropanoic acid, is considered a potential building block for organic synthesis and polymers. Recent advances in eco-sustainable processes have highlighted the potential of catalytic chemical methods in producing 3-hydroxypropanoic acid (Pina, Falletta, & Rossi, 2011).
Crystal Structure Analysis of β-Halolactic Acids : The crystal structures of β-halolactic acids, including 3-Bromo-2-hydroxypropanoic acid, have been determined. These structures reveal insights into hydrogen bonding and intermolecular interactions, which are crucial in understanding the chemical behavior and potential applications of these compounds (Gordon, Liu, Shafei, Brown, & Skrabalak, 2022).
Bioconversion of Glycerol to 3-HP in Bacillus subtilis : Research has shown the potential of Bacillus subtilis as a microbial platform for converting glycerol into 3-HP, a derivative of 3-Bromo-2-hydroxypropanoic acid. This process is significant for industrial-scale production of 3-HP, highlighting its applications in biotechnology (Kalantari, Chen, Ji, Stancik, Ravikumar, Franjević, Saulou-Bérion, Goelzer, & Mijakovic, 2017).
Oxidation of Biomass-Derived Levulinic Acid to Produce 3-HP : A study demonstrates the production of 3-HP by oxidizing levulinic acid with hydrogen peroxide. This process is crucial for producing acrylic acid precursors and showcases the application of 3-Bromo-2-hydroxypropanoic acid in sustainable chemical processes (Wu, Dutta, & Mascal, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKORLVILOUWVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-hydroxypropanoic acid | |
CAS RN |
32777-03-0 | |
Record name | 3-Bromolactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032777030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32777-03-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-2-hydroxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BROMOLACTIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24IBD46Q2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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